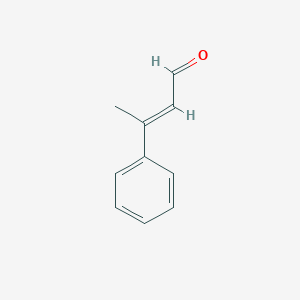

2-Propenal, 3-methyl-3-phenyl-

Description

2-Propenal, 3-methyl-3-phenyl- (CAS: 101-39-3), also known as α-methylcinnamaldehyde, is an α,β-unsaturated aldehyde with the molecular formula C₁₀H₁₀O and a molecular weight of 146.19 g/mol . Its structure consists of a propenal backbone substituted with a methyl group and a phenyl group at the α- and β-positions, respectively. This compound is commonly used in fragrance formulations due to its cinnamaldehyde-like aroma and reactivity in organic synthesis .

Properties

CAS No. |

1196-67-4 |

|---|---|

Molecular Formula |

C3H8N2O |

Molecular Weight |

146.19 g/mol |

IUPAC Name |

(E)-3-phenylbut-2-enal |

InChI |

InChI=1S/C10H10O/c1-9(7-8-11)10-5-3-2-4-6-10/h2-8H,1H3/b9-7+ |

InChI Key |

IEARORYJISZKGK-VQHVLOKHSA-N |

SMILES |

CC(=CC=O)C1=CC=CC=C1 |

Isomeric SMILES |

C/C(=C\C=O)/C1=CC=CC=C1 |

Canonical SMILES |

CC(=CC=O)C1=CC=CC=C1 |

Synonyms |

3-Phenyl-2-butenal |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues include:

Physical and Chemical Properties

- Boiling Points: 2-Propenal, 3-methyl-3-phenyl-: Not explicitly reported, but estimated to be ~230–250°C based on its higher molecular weight compared to cinnamaldehyde (248°C). 4-Fluorocinnamaldehyde: Boiling point 102–104°C (at reduced pressure) . Cinnamaldehyde (3-phenyl-2-propenal): Boiling point 248°C .

- Reactivity: The α-methyl group in 2-Propenal, 3-methyl-3-phenyl- increases steric hindrance, reducing electrophilic addition rates compared to unsubstituted cinnamaldehyde . Electron-withdrawing groups (e.g., -NO₂ in 2-Methyl-3-(4-nitrophenyl)-2-propenal) enhance reactivity in nucleophilic additions .

Research Findings and Industrial Relevance

- Thermal Stability : Substituted propenals decompose at elevated temperatures, releasing volatile organic compounds (VOCs). For example, styrene (a degradation product of cinnamaldehyde derivatives) dominates in pyrolysis studies .

- Stereoselectivity: Reactions involving 2-Propenal, 3-methyl-3-phenyl- exhibit high diastereo- and enantioselectivity in domino reactions, making it valuable for asymmetric synthesis .

Q & A

Basic: What analytical methods are recommended for structural characterization of 3-methyl-3-phenyl-2-propenal?

Methodological Answer:

- Spectroscopic Techniques :

- IR Spectroscopy : Identify characteristic aldehyde (C=O stretch ~1700 cm⁻¹) and alkene (C=C stretch ~1600–1650 cm⁻¹) functional groups. Compare with reference spectra of structurally similar aldehydes like cinnamaldehyde (3-phenyl-2-propenal) .

- NMR : Use H NMR to confirm substitution patterns (e.g., methyl group at C3 and phenyl ring integration). C NMR can distinguish between aliphatic and aromatic carbons.

- Chromatography :

- Computational Validation : Cross-validate experimental data with predicted molecular properties (e.g., density, boiling point) using tools like COSMOtherm or Gaussian .

Basic: How can researchers synthesize and purify 3-methyl-3-phenyl-2-propenal?

Methodological Answer:

- Synthetic Routes :

- Aldol Condensation : React benzaldehyde derivatives with methyl-substituted acetaldehyde under basic conditions (e.g., NaOH/ethanol). Monitor reaction progress via TLC.

- Oxidation of Allylic Alcohols : Use MnO₂ or PCC to oxidize 3-methyl-3-phenyl-2-propenol to the corresponding aldehyde.

- Purification :

Advanced: How does the methyl substitution at C3 influence the compound’s stability and reactivity compared to 3-phenyl-2-propenal (cinnamaldehyde)?

Methodological Answer:

- Thermal Stability :

- Reactivity in Oxidation/Reduction :

Advanced: How can computational modeling resolve contradictions in reported physicochemical properties (e.g., boiling point)?

Methodological Answer:

- Data Reconciliation :

- Use quantitative structure-property relationship (QSPR) models to predict boiling points and compare with experimental values (e.g., cinnamaldehyde’s reported range: 202–219°C vs. predicted 405.4°C for a methoxy analog ).

- Validate predictions with molecular dynamics simulations to account for intermolecular interactions (e.g., dipole-dipole forces in aldehydes).

- Experimental Cross-Check :

Advanced: What strategies mitigate instability during storage or reaction conditions?

Methodological Answer:

- Stability Studies :

- Stabilization Techniques :

- Store under inert atmosphere (N₂/Ar) with antioxidants (e.g., BHT).

- Encapsulate in cyclodextrins or lipid nanoparticles to reduce air/moisture contact .

Advanced: How can researchers analyze interactions of 3-methyl-3-phenyl-2-propenal in complex mixtures (e.g., environmental or biological systems)?

Methodological Answer:

- Microspectroscopic Imaging :

- Use ToF-SIMS or AFM-IR to study adsorption on indoor surfaces (e.g., silica or cellulose) under controlled humidity, referencing methodologies from indoor air chemistry studies .

- Biological Assays :

- Screen for cytotoxicity (MTT assay) or enzyme inhibition (e.g., CYP450 isoforms) using human liver microsomes. Compare with structurally similar aldehydes like cinnamaldehyde .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.